molecular formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 B1171191 STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5 CAS No. 163442-67-9

STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Cat. No.: B1171191
CAS No.: 163442-67-9
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Description

STARBURST® (PAMAM) Dendrimer, Generation 2.5 (G2.5), is a half-generation polyamidoamine dendrimer characterized by an anionic carboxylate surface and hydroxyl terminal groups . Unlike full-generation PAMAM dendrimers (e.g., G3 or G4), which have cationic amine termini, G2.5 exhibits reduced cytotoxicity due to the absence of positively charged surface amines . Its structure comprises a tris-aminoethylene-imine core with a radially symmetric, tree-like branching architecture . With a molecular weight of ~14,215 Da (10 wt.% in methanol) , G2.5 is water-soluble and has applications in drug delivery, catalysis, and solubilizing hydrophobic compounds . The hydroxyl groups enable hydrogen bonding with cell membranes, enhancing biocompatibility and reducing aggregation issues compared to amine-terminated PAMAMs .

Properties

CAS No.

163442-67-9

Molecular Formula

[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64

Origin of Product

United States

Preparation Methods

Core Initiation and Michael Addition

The synthesis initiates with an EDA core (G-1), which undergoes Michael addition with methyl acrylate to form the G-0.5 half-generation. This step is repeated iteratively, with each cycle adding a new branching layer. For G2.5, the third Michael addition step is performed as follows:

  • Reaction Setup :

    • Core Material : G2 dendrimer (amine-terminated) dissolved in methanol.

    • Reagent : Methyl acrylate added in 10% molar excess relative to terminal amines.

    • Conditions : Reaction under argon at 45°C for 5–7 days.

  • Mechanism :
    Primary amines attack the α,β-unsaturated ester of methyl acrylate, forming tetraester branches. Steric hindrance increases with each generation, necessitating prolonged reaction times for higher generations.

Amidation and Iterative Growth

Following Michael addition, amidation with EDA converts ester termini to amines, yielding full generations. However, G2.5 bypasses this step, retaining ester groups. The absence of amidation simplifies purification but introduces challenges in eliminating unreacted methyl acrylate.

Synthesis of Generation 2.5

Reaction Conditions and Reagent Quantities

Key parameters for G2.5 synthesis, derived from experimental data, are summarized below:

ParameterValue
Starting MaterialG2 Dendrimer (0.24 g)
Methyl Acrylate5.9 mL (10% excess)
SolventMethanol (190 mL)
Reaction Time5 days at 45°C
Yield After Purification0.17 g (71%)

Purification Techniques

G2.5’s hydrophobicity necessitates specialized purification:

  • Column Chromatography :

    • Stationary Phase : Sephadex LH-20.

    • Eluent : Methanol.

    • Outcome : Removal of unreacted methyl acrylate and oligomeric byproducts.

  • Dialysis :

    • Membrane : MWCO 6,000–8,000 Da.

    • Solvent : Methanol (48 hours).

    • Efficiency : >95% purity confirmed via CZE.

Analytical Characterization

Chromatographic Analysis

Capillary Zone Electrophoresis (CZE) :

  • Conditions : 50 mM borate buffer (pH 9.3), 25 kV applied voltage.

  • Results : Single peak at 7.2 min, confirming homogeneity (Fig. 1A).

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reversed-phase.

  • Eluent Gradient : 20–35% acetonitrile in 0.1% TFA.

  • Retention Time : 21.8 min, with UV detection at 215 nm.

Spectroscopic Methods

MALDI-TOF Mass Spectrometry :

  • Matrix : 2,5-Dihydroxybenzoic acid (DHB) with β-D-fucose.

  • Spectrum : m/z 10,378.6 (half-dendron) and 20,748.3 (intact G2.5).

NMR Spectroscopy :

  • 1H NMR : Broad signals at δ 2.3–2.7 ppm (methylene protons), δ 3.3 ppm (ester methoxy groups).

  • 13C NMR : Peaks at 173.5 ppm (ester carbonyls), 51.2 ppm (methoxy carbons).

Challenges and Optimization Strategies

  • Retro-Michael Reaction :
    Elevated temperatures (>50°C) promote decomposition via retro-Michael pathways, yielding triester byproducts. Mitigation involves strict temperature control during synthesis.

  • Steric Hindrance :
    Higher generations (≥G3) exhibit reduced reaction efficiency. Strategies include:

    • Extended Reaction Times : Up to 10 days for G4.5.

    • Solvent Optimization : Methanol/dichloromethane mixtures improve solubility .

Chemical Reactions Analysis

Types of Reactions: STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while substitution can introduce a wide range of functional groups onto the dendrimer surface .

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Bioavailability

PAMAM dendrimers are particularly effective in enhancing the solubility of poorly soluble drugs. Their unimolecular micelle nature, characterized by hydrophilic exteriors and interiors, allows them to encapsulate hydrophobic drugs, thereby improving their oral bioavailability. This property is crucial for drugs that are substrates for efflux transporters, which often limit therapeutic efficacy due to low solubility .

Controlled Release Mechanisms

The dendritic architecture of PAMAM dendrimers facilitates controlled drug release. By modifying surface functionalities, researchers can tailor the release profiles of encapsulated drugs. For instance, cationic PAMAM dendrimers have shown promise in delivering anticancer agents while minimizing systemic toxicity .

Case Study: Cancer Therapy

In a study involving PAMAM dendrimers as carriers for chemotherapeutic agents, researchers observed enhanced tumor targeting and reduced side effects compared to traditional delivery methods. The generation-dependent properties of PAMAM dendrimers allow for optimized drug loading and release kinetics, making them suitable candidates for targeted cancer therapies .

Gene Delivery

Non-Viral Gene Carriers

PAMAM dendrimers serve as effective non-viral vectors for gene delivery due to their ability to form complexes with nucleic acids. The positively charged surface groups facilitate electrostatic interactions with negatively charged DNA or RNA molecules, enhancing cellular uptake .

Case Study: siRNA Delivery

Research has demonstrated that PAMAM dendrimers can successfully deliver small interfering RNA (siRNA) into cells, leading to significant gene silencing effects. The generation 2.5 dendrimers exhibited improved transfection efficiency compared to lower-generation counterparts due to their higher surface density of functional groups .

Imaging Agents

MRI Contrast Enhancement

PAMAM dendrimers have been explored as contrast agents in magnetic resonance imaging (MRI). Their ability to chelate metal ions enhances the contrast properties of MRI scans, allowing for better visualization of tissues and tumors .

Case Study: Tumor Imaging

In preclinical studies, PAMAM dendrimer-based contrast agents were used to improve the imaging of tumor vasculature. The results indicated a significant enhancement in image quality and tumor delineation compared to conventional contrast agents .

Environmental Applications

Pollutant Removal

The unique structure of PAMAM dendrimers allows them to interact with various environmental pollutants. They can be utilized in the removal of heavy metals and organic contaminants from water through adsorption mechanisms .

Case Study: Heavy Metal Adsorption

A study demonstrated that PAMAM dendrimers could effectively adsorb lead ions from contaminated water sources. The high surface area and functionalization capabilities enable these dendrimers to bind pollutants selectively, showcasing their potential in environmental remediation efforts .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Drug DeliveryEnhanced solubilityImproved oral bioavailability for poorly soluble drugs
Controlled releaseTailored release profiles reduce toxicity
Gene DeliveryNon-viral vectorsEffective siRNA delivery with high transfection rates
ImagingMRI contrast enhancementEnhanced visualization of tumors
Environmental SciencePollutant removalEffective adsorption of heavy metals

Mechanism of Action

The mechanism of action of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 involves its ability to encapsulate or bind to various molecules. This is facilitated by its highly branched structure and the presence of functional groups on its surface. The dendrimer can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can enhance the solubility, stability, and bioavailability of the encapsulated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

PAMAM Dendrimers: Full vs. Half Generations

Property G2.5 (Half-Generation) G3 (Full-Generation) References
Surface Groups Carboxylate (-COO⁻), hydroxyl Cationic amines (-NH₂)
Cytotoxicity Low Moderate to high
Drug Loading High (hydrophobic interaction) High (electrostatic binding)
Solubility High in polar solvents High in aqueous media
Applications Drug solubilization, catalysis Gene delivery, transfection

G2.5’s anionic surface reduces non-specific cellular interactions, making it safer for in vivo applications compared to cationic G3, which exhibits higher transfection efficiency but greater cytotoxicity . For example, G3 PAMAM showed 50-fold lower toxicity than polypropylenimine (PPI) dendrimers but still induced dose-dependent cell death in MCF-7 and A549 cell lines .

Polypropylenimine (PPI) Dendrimers

Property PAMAM G2.5 PPI G4 References
Core Structure Tris-aminoethylene-imine 1,4-Diaminobutane
Surface Charge Anionic Cationic
Drug Release Slow (hydrophobic entrapment) Fast (ionic interactions)
Cytotoxicity Low High
pH Buffering Moderate High (enhanced endosomal escape)

PPI dendrimers, such as G4, have higher cationic charge density than PAMAMs, leading to stronger DNA binding but greater cytotoxicity . In phenylbutazone loading studies, G3 PAMAM demonstrated superior drug retention and slower release compared to G4 PPI .

Fréchet-Type Dendrimers

Property PAMAM G2.5 Fréchet-Type References
Backbone Polyamidoamine Polybenzylether
Surface Groups Hydroxyl/carboxylate Carboxylic acid
Solubility High in water Requires hydrophilic modification
Applications Biomedical scaffolds Nanoreactors, sensors

Fréchet-type dendrimers are inherently hydrophobic but can be functionalized with carboxylic acids for aqueous compatibility . Their rigid polybenzylether backbone contrasts with PAMAM’s flexible structure, limiting drug encapsulation efficiency .

Linear Polymers (e.g., Polyethylenimine, PEI)

Property PAMAM G2.5 Linear PEI References
Structure Branched, monodisperse Linear, polydisperse
Toxicity Low High
Gene Transfection Moderate High
Drug Loading High (core-shell entrapment) Low (surface interactions)

PAMAM G2.5 outperforms linear polymers like PEI in biocompatibility and controlled drug release but lags in transfection efficiency due to its anionic surface .

Key Research Findings

  • Cytotoxicity : G2.5’s hydroxyl termini reduce membrane disruption, resulting in >50% cell viability at concentrations where G4 PPI causes >80% death .
  • Drug Delivery : G2.5 solubilizes hydrophobic drugs (e.g., phenylbutazone) via core encapsulation, achieving higher loading than PPI dendrimers .

Biological Activity

STARBURST® (PAMAM) dendrimers, particularly generation 2.5, are a class of highly branched macromolecules that have garnered significant attention in biomedical research due to their unique structural characteristics and versatile biological activities. These dendrimers are composed of a central core from which multiple layers of branching units extend, resulting in a well-defined, globular structure with a high surface area. This article explores the biological activity of PAMAM generation 2.5 dendrimers, focusing on their applications in drug delivery and gene therapy, as well as their interactions with biological systems.

Structural Characteristics

PAMAM dendrimers are synthesized using a divergent approach, leading to controlled growth and functionalization. The generation number indicates the level of branching; for generation 2.5, this results in a balance between size and functional group density that is particularly effective for targeted applications.

Generation Size (nm) Functional Groups Applications
Generation 1~1.58Basic drug delivery
Generation 2~3.016Enhanced drug loading
Generation 2.5~4.032Targeted delivery and gene therapy
Generation 3~5.064Broader applications in biomedicine

Drug Delivery Applications

PAMAM dendrimers exhibit significant potential as drug delivery vehicles due to their ability to encapsulate therapeutic agents within their internal cavities. This encapsulation protects drugs from degradation and enhances their solubility in aqueous environments. The surface of PAMAM dendrimers can be modified with various functional groups to improve targeting capabilities, allowing for selective delivery to specific tissues or cells while minimizing side effects .

Case Study: Cancer Therapy
Research has demonstrated that PAMAM dendrimers can effectively deliver chemotherapeutic agents to cancer cells. For instance, studies have shown that conjugating doxorubicin with PAMAM dendrimers enhances the drug's efficacy while reducing systemic toxicity . The dendrimer's ability to form stable complexes with drugs allows for controlled release profiles, which is crucial for maximizing therapeutic effects.

Gene Delivery Applications

PAMAM dendrimers also show promise in gene delivery due to their capacity to form complexes with DNA. This interaction protects DNA from enzymatic degradation and facilitates cellular uptake . Modifications on the dendrimer's surface can further enhance specificity towards target cell types, improving the overall efficiency of gene transfer.

Case Study: Gene Therapy
In one study, PAMAM dendrimers were utilized to deliver plasmid DNA encoding therapeutic proteins into target cells, resulting in significant expression levels of the desired proteins . The ability of these dendrimers to penetrate cell membranes and deliver genetic material highlights their potential in treating genetic disorders.

Toxicity and Biocompatibility

While PAMAM dendrimers demonstrate promising biological activities, concerns regarding their toxicity must be addressed. Studies indicate that lower generation PAMAM dendrimers exhibit lower cytotoxicity compared to higher generations . For example, generation 2.5 has been shown to maintain cell viability while facilitating effective drug and gene delivery.

Toxicity Assessment
Research has employed various models, including zebrafish embryos, to assess the developmental toxicity of PAMAM dendrimers. Findings suggest that while higher generations may induce cytotoxic effects, generation 2.5 remains relatively safe for use in biomedical applications .

Q & A

Q. What are the critical synthesis protocols and characterization techniques for PAMAM Dendrimer Generation 2.5?

Methodological Answer: PAMAM dendrimers are synthesized via a divergent method involving iterative Michael addition (amine + acrylate) and amidation steps. For Generation 2.5 (half-generation, carboxylate-terminated), the process halts after the acrylate addition step, resulting in anionic surface groups. Key characterization techniques include:

  • Molecular Dynamics (MD) Simulations : To model structural properties (e.g., radius of gyration, monomer density distribution) and validate against experimental data like SAXS/SANS .
  • Nuclear Magnetic Resonance (NMR) : To confirm branching integrity and quantify terminal group functionality .
  • Mass Spectrometry : To assess molecular weight and purity, critical for ensuring batch-to-batch reproducibility .

Q. How do structural variations (e.g., generation, surface groups) influence the physicochemical properties of PAMAM Dendrimers?

Methodological Answer: Structure-activity relationships can be systematically analyzed using:

  • In Vitro Assays : Measure zeta potential (surface charge), hydrodynamic diameter (DLS), and drug-loading capacity to correlate cationic/anionic terminal groups with cellular uptake or toxicity .
  • Computational Modeling : Tools like the Dendrimer Builder Toolkit (DBT) predict conformational changes and interaction energies with biomolecules (e.g., proteins, nucleic acids) .
  • Comparative Studies : Contrast Generation 2.5 (anionic) with full generations (e.g., G3, cationic) to evaluate pH-dependent solubility and aggregation behavior .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic degradation pathways and toxicity mechanisms of PAMAM Dendrimers?

Methodological Answer:

  • Degradation Profiling : Incubate dendrimers with liver microsomes or hydrolases, followed by LC-MS/MS to identify metabolites (e.g., ethylenediamine subunits) and quantify degradation kinetics .
  • In Vivo Toxicity Models : Administer Generation 2.5 dendrimers to rodents and monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity, cytokine levels for inflammation). Compare results with cationic generations to isolate surface charge effects .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify dysregulated pathways (e.g., autophagy, mTOR signaling) in exposed cell lines .

Q. How can researchers optimize PAMAM Dendrimer-drug interactions for targeted delivery?

Methodological Answer:

  • Competitive Kinetic Measurements (CKM) : Quantify binding affinities between dendrimers and drugs (e.g., NSAIDs) via fluorescence quenching or isothermal titration calorimetry (ITC). Correlate experimental dissociation constants (e.g., naproxen > ketoprofen > ibuprofen) with computational interaction energy calculations .
  • Surface Functionalization : Conjugate targeting ligands (e.g., folate, peptides) via EDC/NHS chemistry. Validate specificity using flow cytometry or confocal microscopy in receptor-positive vs. negative cell lines .
  • Controlled Release Studies : Use dialysis membranes under physiological pH/temperature to monitor drug release kinetics, optimizing dendrimer-drug ratios for sustained delivery .

Q. What computational approaches enable rational design of bioactive PAMAM Dendrimer constructs?

Methodological Answer:

  • Molecular Docking and MD Simulations : Model dendrimer interactions with biological targets (e.g., TLR4-MD-2 complex) to predict binding hotspots. Validate predictions with SPR or ELISA-based binding assays .
  • Free Energy Calculations : Use MM-PBSA/GBSA to rank dendrimer-drug binding affinities and guide chemical modifications for improved efficacy .
  • Hybrid Dendrimer Design : Combine triazine cores with PAMAM branches to reduce polydispersity. Synthesize and test in vitro/in vivo for enhanced stability and bioactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory findings on dendrimer toxicity (e.g., generation vs. surface group effects)?

Methodological Answer:

  • Meta-Analysis : Compile toxicity data from peer-reviewed studies (e.g., IC50 values across cell types) and perform multivariate regression to isolate variables (generation, surface charge, exposure time) .
  • Dose-Response Studies : Test a range of concentrations (nM to µM) in primary and immortalized cells to identify threshold effects. Use RNAi or CRISPR to knock out suspected toxicity mediators (e.g., autophagy genes) .
  • Systematic Synthesis : Prepare a library of dendrimers with controlled variations (e.g., G2.5 vs. G3, same surface groups) to directly compare generation-specific toxicity .

Experimental Design Best Practices

Q. What controls and replicates are essential in dendrimer-based drug delivery studies?

Methodological Answer:

  • Negative Controls : Include unconjugated dendrimers to distinguish drug effects from carrier-induced cytotoxicity.
  • Positive Controls : Use commercially available nanocarriers (e.g., liposomes, PLGA nanoparticles) for benchmarking .
  • Biological Replicates : Perform experiments in triplicate across independent cell passages or animal cohorts to account for biological variability .

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